![molecular formula C23H17FN6O2 B612202 Balipodect CAS No. 1238697-26-1](/img/structure/B612202.png)
Balipodect
描述
Balipodect, also known as TAK-063, is a small molecule under investigation in clinical trials . It is being studied for its effects on preventing ketamine-induced brain activity changes as well as psychotic-like symptoms in healthy male adults .
Molecular Structure Analysis
Balipodect has a molecular formula of C23H17FN6O2 . Its structure includes a pyridazinone ring, a methoxy group, a fluorophenyl group, and two pyrazolyl groups . The average molecular weight is 428.427 g/mol .
Chemical Reactions Analysis
Balipodect is a highly potent, selective, and orally active PDE10A inhibitor . It has shown to elevate striatal 3’,5’-cyclic adenosine monophosphate (cAMP) and 3’,5’-cyclic guanosine monophosphate (cGMP) levels . It has also demonstrated potent suppression of phencyclidine (PCP)-induced hyperlocomotion .
Physical And Chemical Properties Analysis
Balipodect is a light yellow to yellow solid . It has a molecular weight of 428.42 and a molecular formula of C23H17FN6O2 .
科学研究应用
Neuropharmacology: Antipsychotic Potential
Balipodect is primarily investigated for its role as a Phosphodiesterase 10A (PDE10A) inhibitor . PDE10A is an enzyme highly expressed in the striatum’s medium spiny neurons, which are involved in modulating dopamine signaling. This modulation is crucial because it affects both direct and indirect pathways of the striatum . In clinical trials, TAK-063 has shown potential antipsychotic activity by affecting electroencephalography and BOLD signaling in response to ketamine, which suggests its utility in treating conditions like schizophrenia .
Psychiatric Research: Cognitive Effects
In addition to its antipsychotic effects, Balipodect has been studied for its impact on cognition. The compound has shown analogous effects on cognition in both animal models and human subjects. This suggests that TAK-063 could be beneficial in understanding and potentially treating cognitive impairments associated with psychiatric disorders .
Molecular Neuroscience: Dopamine Signal Transduction
Balipodect’s inhibition of PDE10A affects the hydrolysis of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This action has implications for dopamine signal transduction, providing a valuable tool for research into the molecular mechanisms of dopamine-related neurological disorders .
Pharmacokinetics: Brain Penetration and Safety
The pharmacokinetic profile of Balipodect is favorable, with high brain penetration and a good safety profile in humans. This makes it an excellent candidate for in vivo studies related to central nervous system disorders. Its safety and tolerability are crucial for progressing through clinical trials and for its potential therapeutic use .
Behavioral Neuroscience: Modulation of Locomotion
Balipodect has been shown to suppress hyperlocomotion induced by phencyclidine (PCP) in animal models. This effect is often used as a predictive model for antipsychotic-like activity. The ability of TAK-063 to modulate locomotion can be leveraged in research exploring the treatment of motor symptoms in various psychiatric and neurological diseases .
Clinical Trials: Antipsychotic Activity Evidence
In clinical trials, TAK-063 has provided some consistent evidence of antipsychotic activity. This includes assessments of cognition and electroencephalography in subjects with stable schizophrenia. The results from these trials may inform the development of new therapeutic approaches for schizophrenia and other psychiatric disorders .
安全和危害
属性
IUPAC Name |
1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O2/c1-32-21-15-29(19-9-8-17(14-18(19)24)28-13-5-11-25-28)27-22(23(21)31)20-10-12-26-30(20)16-6-3-2-4-7-16/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRYLNQDWXAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)N5C=CC=N5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balipodect | |
CAS RN |
1238697-26-1 | |
Record name | Balipodect [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238697261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balipodect | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14774 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BALIPODECT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6650W303H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the primary mechanism of action of TAK-063?
A1: TAK-063 exerts its therapeutic effects by selectively inhibiting PDE10A. [, ] This enzyme is primarily found in medium spiny neurons (MSNs) within the striatum, a brain region crucial for motor control, cognition, and reward processing. [, , ]
Q2: How does PDE10A inhibition impact intracellular signaling pathways?
A2: PDE10A typically degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important secondary messengers involved in various cellular processes. By inhibiting PDE10A, TAK-063 increases the levels of both cAMP and cGMP within MSNs. [, , , ] This elevation in cyclic nucleotides activates downstream signaling cascades, including cAMP- and cGMP-dependent protein kinases, impacting neuronal activity and gene expression. [, , , ]
Q3: Does TAK-063 differentiate between the direct and indirect pathways of MSNs?
A3: While TAK-063 activates both direct and indirect pathways of MSNs, it demonstrates a balanced activation profile due to its faster off-rate property. [, , ] This characteristic potentially contributes to its therapeutic efficacy and favorable safety profile compared to other PDE10A inhibitors. [, , ]
Q4: What is the molecular formula and weight of TAK-063?
A4: The molecular formula of TAK-063 is C24H19FN6O2 and its molecular weight is 442.45 g/mol. []
Q5: Is there any information available regarding spectroscopic data for TAK-063?
A5: While the provided research articles don't delve into detailed spectroscopic data, [3H]TAK-063 and [14C]TAK-063 have been used as radioligands in autoradiography (ARG) studies to visualize its distribution and binding within the brain. [, ]
Q6: How did researchers optimize the structure of TAK-063 for potency and selectivity?
A6: The development of TAK-063 involved extensive structure-based drug design (SBDD) utilizing X-ray crystallography data of PDE10A in complex with lead compounds. [] Through iterative cycles of synthesis and biological evaluation, researchers identified structural modifications that enhanced PDE10A inhibitory activity and minimized off-target effects. []
Q7: What is the pharmacokinetic profile of TAK-063?
A8: TAK-063 exhibits favorable pharmacokinetics, including good oral bioavailability, brain penetration, and a suitable half-life. [, , ] Studies in rodents and dogs demonstrated that TAK-063 reaches peak concentrations in plasma within a few hours after oral administration and is primarily metabolized by CYP2C8 and CYP3A4/5 enzymes. []
Q8: Has TAK-063 occupancy of PDE10A in the brain been measured?
A9: Yes, positron emission tomography (PET) studies in nonhuman primates, using the radioligand [11C]T-773, demonstrated dose-dependent occupancy of striatal PDE10A by TAK-063. []
Q9: What preclinical models have been used to evaluate the efficacy of TAK-063?
A10: Researchers have employed various rodent models to assess the therapeutic potential of TAK-063. For example, its antipsychotic-like effects were evaluated in MK-801-induced hyperlocomotion and prepulse inhibition (PPI) deficit models, [, , ] while its impact on cognitive function was explored using object recognition, Y-maze, and radial arm maze tasks. []
Q10: Has TAK-063 shown efficacy in preclinical models of Huntington's disease?
A11: Yes, studies in the R6/2 mouse model of Huntington's disease demonstrated that TAK-063 treatment protected against striatal neurodegeneration, reduced seizure frequency, and improved motor and cognitive deficits. []
Q11: Has TAK-063 been evaluated in clinical trials?
A12: Yes, TAK-063 has undergone Phase 1 clinical trials in healthy volunteers and individuals with stable schizophrenia. [, , , ] These trials primarily focused on assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. [, ]
Q12: Are there any ongoing or planned Phase 2/3 clinical trials for TAK-063?
A13: While the provided research articles mention a completed Phase 2 trial, they don't provide specific details on its design or outcome. [, , ] Further research is needed to determine the clinical efficacy and safety of TAK-063 in schizophrenia and other potential indications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。